Lanosol, disulfate
Description
Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound predominantly isolated from red algae species such as Neorhodomela larix, Vertebrata lanosa (syn. Polysiphonia lanosa), and Odonthalia dentata . Its disulfate ester, lanosol-4,7-disulfate, is a major sulfated metabolite in these algae, constituting up to 1.5% of wet weight in N. larix . Structurally, lanosol disulfate features sulfate groups at the 4- and 5-positions (formerly 4,5-dihydroxy groups of lanosol), rendering it a polar, water-soluble derivative . This sulfation is hypothesized to serve as a storage mechanism, with enzymatic cleavage releasing bioactive lanosol upon algal injury .
However, its biological effects are often context-dependent, influenced by dosage, extraction methods, and structural modifications.
Properties
CAS No. |
40089-29-0 |
|---|---|
Molecular Formula |
C7H6Br2KO9S2+ |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1 |
InChI Key |
JIKQTOAAAPPROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .
Chemical Reactions Analysis
Sulfation and Methylation Reactions
Lanosol disulfate undergoes sulfation at the C-4 position, forming 4-sulfo-7-dimethylsulfonium lanosol (compound 7 ) (Table 1). This reaction involves:
-
Sulfation : Introduction of a sulfate group at C-4 via enzymatic or chemical sulfonation.
-
Methylation : A dimethylsulfonium moiety is appended at C-7, likely through nucleophilic substitution with dimethyl sulfide under oxidative conditions .
The reaction mechanism was confirmed via HR-ESI-MS (observed m/z 424.8411 [M + H]⁺) and ¹H/¹³C NMR (Table 1) .
Bromination Patterns
Lanosol disulfate’s bromination influences its reactivity:
-
Dibromination : Occurs at C-2 and C-3, stabilizing the aromatic ring and enhancing electrophilic substitution at C-6.
-
Regioselectivity : Bromination favors positions ortho and para to hydroxyl groups due to electron-donating effects of the sulfate moiety .
Amino Acid Conjugation
Lanosol disulfate reacts with amino acids (e.g., tyrosine, phenylalanine) to form hybrid metabolites (Table 2):
-
Mechanism : Nucleophilic aromatic substitution at C-6 of the lanosol scaffold with amino acid side chains.
-
Products :
Table 1: NMR Data for 4-Sulfo-7-Dimethylsulfonium Lanosol (7)
| Position | δₕ (ppm) | δ_C (ppm) | HMBC Correlations |
|---|---|---|---|
| C-4 | - | 151.20 | H-3, H-5 |
| C-7 | 3.45 (s) | 56.80 | H-8, H-9 (CH₃ groups) |
| SO₃ | - | 128.62 | H-6 |
MS Fragments :
Table 2: Amino Acid-Lanosol Conjugates
| Compound | Structure | Key Reaction Sites |
|---|---|---|
| 13 | 3-Bromo-5-sulfo-L-DOPA | C-3 (Br), C-5 (SO₃) |
| 15 | 3-(6′-Lanosyl lanosyl)-tyrosine | C-3, C-6′ (lanosol) |
Mechanistic Insights
-
Radical Pathways : Analogous to silica-induced thiol oxidation , lanosol disulfate may participate in redox reactions via surface-bound radicals, though direct evidence is pending.
-
Nucleophilicity : The sulfate group enhances electron density at C-6, facilitating nucleophilic attack by amino acids or thiols .
Scientific Research Applications
Lanosol, disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.
Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.
Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.
Industry: It is used in the formulation of antimicrobial agents and preservatives
Mechanism of Action
The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Lanosol Derivatives: Ethers and Aldehydes
Lanol derivatives, such as methyl, ethyl, and n-propyl ethers, demonstrate enhanced cytotoxicity compared to the parent compound. For example:
| Compound | Structure | IC50 (DLD-1 colon cancer) | IC50 (HCT-116 colon cancer) | Source |
|---|---|---|---|---|
| Lanosol (18) | 2,3-dibromo-4,5-dihydroxybenzyl alcohol | 18.3 µM | 20.4 µM | Polysiphonia lanosa |
| Lanosol methyl ether (19) | Methoxy at 4-OH | 14.6 µM | 14.1 µM | Polysiphonia lanosa |
| Lanosol ethyl ether (20) | Ethoxy at 4-OH | 13.5 µM | 2.51 µM | Polysiphonia lanosa |
| Lanosol n-propyl ether (21) | n-Propoxy at 4-OH | 12.4 µM | 1.32 µM | Polysiphonia lanosa |
Key findings:
Sulfated vs. Unsulfated Bromophenols
Sulfation reduces deterrent activity but enhances stability, suggesting a trade-off between storage and bioactivity . Notably, some sulfated bromophenols (e.g., compound 25) retain moderate cytotoxicity (IC50 = 9.4 µM against ovarian cancer) .
Comparison with Dimeric Bromophenols
Dimeric bromophenols, such as compound 5 (a lanosol dimer), exhibit enhanced bioactivities:
- Antifungal and anti-inflammatory effects: Dimerization increases potency by 2–5-fold compared to monomers .
- Enzyme inhibition : Dimeric forms show stronger inhibition of glucose-6-phosphate dehydrogenase (IC50 ~1–5 µM) .
Unique Properties of Lanosol Disulfate
- Antioxidant Capacity: Lanosol disulfate and related compounds scavenge DPPH radicals (IC50 = 9.52 µM), comparable to ascorbic acid .
Structural-Activity Relationships (SAR)
- Bromine Substitution : Essential for bioactivity; removal reduces cytotoxicity and antimicrobial effects .
- Hydroxyl Groups : Critical for radical scavenging; sulfation or etherification modulates solubility and potency .
- Side Chains : Longer aliphatic chains (e.g., n-propyl) enhance membrane permeability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
